molecular formula C16H20N2O2 B13882076 Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate

Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate

Cat. No.: B13882076
M. Wt: 272.34 g/mol
InChI Key: DIFKBCLSNKELCE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate is a pyrazole derivative, a class of compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of environmentally friendly catalysts and solvents is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce hydropyrazoles. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-5-phenylpyrazole-3-carboxylate
  • Ethyl 2-methyl-5-(4-methylphenyl)pyrazole-3-carboxylate
  • Ethyl 2-methyl-5-(4-chlorophenyl)pyrazole-3-carboxylate

Uniqueness

Ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate is unique due to the presence of the propan-2-yl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-5-20-16(19)15-10-14(17-18(15)4)13-8-6-12(7-9-13)11(2)3/h6-11H,5H2,1-4H3

InChI Key

DIFKBCLSNKELCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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